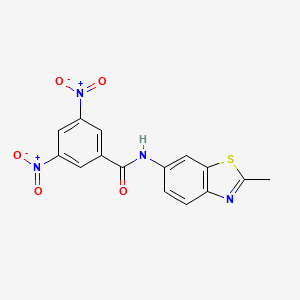![molecular formula C13H9BrClN3O2 B11687308 N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11687308.png)
N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base compound derived from the condensation of pyridine-3-carbohydrazide with 3-bromo-5-chloro-2-hydroxybenzaldehyde. Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions .
Méthodes De Préparation
The synthesis of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between pyridine-3-carbohydrazide and 3-bromo-5-chloro-2-hydroxybenzaldehyde in an appropriate solvent such as ethanol or methanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The resulting Schiff base is then purified by recrystallization from a suitable solvent .
Analyse Des Réactions Chimiques
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and tetrahydrofuran, as well as catalysts such as acids or bases . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions, which can interact with biological targets . The compound’s molecular structure allows it to bind to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff base compounds such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of bromine and chlorine atoms in N’-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide makes it unique and potentially more reactive in certain chemical reactions .
Propriétés
Formule moléculaire |
C13H9BrClN3O2 |
|---|---|
Poids moléculaire |
354.58 g/mol |
Nom IUPAC |
N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9BrClN3O2/c14-11-5-10(15)4-9(12(11)19)7-17-18-13(20)8-2-1-3-16-6-8/h1-7,19H,(H,18,20)/b17-7+ |
Clé InChI |
QSLFYYQBVAIFHP-REZTVBANSA-N |
SMILES isomérique |
C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Br)O |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}benzohydrazide](/img/structure/B11687247.png)
methyl}phenol](/img/structure/B11687268.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11687270.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11687279.png)
![N'-{(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B11687280.png)
![2-Bromo-N-{4-bromo-2-[(hydrazinocarbonylmethyl-amino)-phenyl-methyl]-phenyl}-benzamide](/img/structure/B11687281.png)
![(4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2,6-dichlorophenoxy)acetic acid](/img/structure/B11687284.png)

![2-{(2E)-2-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11687291.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687298.png)
![2-Benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B11687299.png)

